tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride is a chemical compound that belongs to the class of carbamates. It is commonly used in organic synthesis and pharmaceutical research due to its unique properties and reactivity. The compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The reaction is carried out by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency of the Boc protection reaction .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis, where selective deprotection is crucial .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-1,6-hexanediamine: Another Boc-protected amine used in organic synthesis.
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: A structurally related compound with similar reactivity.
Uniqueness
tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride is unique due to its specific stereochemistry and the presence of a methyl group on the pentyl chain. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-9(5-7-12)6-8-13-10(14)15-11(2,3)4;/h9H,5-8,12H2,1-4H3,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXQGXHBMNICCO-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CCNC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)CCNC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.